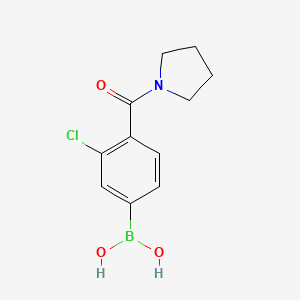

(3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid

描述

属性

IUPAC Name |

[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BClNO3/c13-10-7-8(12(16)17)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSBQRHXLMQAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N2CCCC2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657350 | |

| Record name | [3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-51-4 | |

| Record name | [3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of Aryl Halides

Aryl halides are commonly prepared through electrophilic aromatic substitution reactions. For the synthesis of (3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid, one would start with an aryl chloride or bromide bearing the pyrrolidine-1-carbonyl group.

Boronation Reaction

The boronation reaction typically involves the reaction of an aryl halide with a boronic acid precursor, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. This step is crucial for introducing the boronic acid functionality.

Purification

Purification of boronic acids often involves chromatography or crystallization techniques to achieve high purity.

Adaptation for this compound

To synthesize this compound, one would need to prepare the corresponding aryl halide first. This could involve the reaction of 3-chloro-4-aminophenol with pyrrolidine-1-carbonyl chloride to introduce the pyrrolidine-1-carbonyl group. Subsequent boronation would require a palladium-catalyzed reaction with a boronic acid precursor.

Reaction Conditions and Catalysts

Reaction conditions for boronic acid synthesis typically involve:

- Solvents: Common solvents include tetrahydrofuran (THF), toluene, and dioxane.

- Catalysts: Palladium-based catalysts, such as tetrakis(triphenylphosphine)palladium(0) or palladium diacetate, are commonly used.

- Bases: Potassium carbonate or sodium carbonate are often used as bases to facilitate the reaction.

- Temperature: Reactions are typically conducted at elevated temperatures, often under reflux conditions.

Data Table: General Conditions for Boronic Acid Synthesis

| Component | Description | Typical Conditions |

|---|---|---|

| Solvent | THF, Toluene, Dioxane | Degassed mixture |

| Catalyst | Pd(0), Pd(OAc)2 | 0.01 to 0.1 equiv. |

| Base | K2CO3, Na2CO3 | 1 to 2 equiv. |

| Temperature | Elevated (80°C to 100°C) | Under reflux or inert atmosphere |

| Time | Several hours (6 to 24 hours) | Depending on substrate and catalyst |

化学反应分析

Types of Reactions: (3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or catalytic hydrogenation.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Acids (e.g., HCl) or hydrogen gas with a palladium catalyst are used.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Protodeboronation: The major product is the corresponding aryl compound without the boronic acid group.

科学研究应用

Medicinal Chemistry

(3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid is utilized in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and other bioactive molecules. Boronic acids are known to interact with diols, making them crucial in drug design.

Organic Synthesis

This compound serves as a key reagent in several organic reactions:

- Suzuki-Miyaura Coupling : It is employed in cross-coupling reactions to form carbon-carbon bonds, which are essential for synthesizing complex organic molecules.

- Palladium-Catalyzed Reactions : The compound acts as a reactant in palladium-catalyzed oxidative cross-coupling reactions, contributing to the formation of diverse organic compounds .

Bioconjugation Techniques

Due to its boronic acid functionality, it can be used in bioconjugation techniques to label biomolecules. This application is significant in the development of targeted therapies and diagnostics.

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the use of this compound in synthesizing novel antiviral agents targeting specific viral proteases. The compound's ability to form stable complexes with target enzymes was critical for enhancing the efficacy of these agents.

Case Study 2: Development of Targeted Cancer Therapies

Research has shown that boronic acids can be modified to improve their selectivity for cancer cells. The application of this compound in drug formulations has been explored to enhance the delivery and effectiveness of anticancer drugs.

作用机制

The mechanism of action of (3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

相似化合物的比较

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on Physicochemical Properties

The chloro and pyrrolidine-carbonyl groups in the target compound contrast with substituents in other boronic acids:

- Solubility : The pyrrolidine-carbonyl group likely enhances aqueous solubility compared to hydrophobic substituents (e.g., pyrenyl or propan-2-yloxyphenyl), which precipitate in cell culture media . However, phenyl boronic acid’s simplicity grants it broader utility in biochemical assays .

Enzyme Inhibition

- HDAC Inhibition: Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibit potent HDAC inhibition (IC₅₀ = 0.1969 µM) due to their extended aromatic systems and polar substituents . The target compound’s pyrrolidine-carbonyl group may similarly enhance target binding through hydrogen bonding, though experimental data are lacking.

- Antiproliferative Effects : Pyren-1-yl boronic acid shows cytotoxicity (IC₅₀ = 0.2251 µM), but its insolubility limits utility . The target compound’s polar groups could mitigate this issue, though cytotoxicity remains untested.

Diagnostic Utility

Phenyl boronic acid outperforms aminophenylboronic acid (APBA) in differentiating KPC-producing bacteria, achieving 92% diagnostic accuracy . The target compound’s chloro and pyrrolidine groups may sterically hinder interactions with bacterial enzymes, reducing efficacy unless tailored for specific targets.

Structural and Functional Comparison Tables

Table 1: Key Structural and Functional Differences

Table 2: Oxidation Stability Comparison (Boronic Esters vs. Acids)

Note: The target compound’s oxidation stability remains unstudied but may differ due to its substituents.

生物活性

Overview

(3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative characterized by its unique structural components: a chloro-substituted phenyl ring and a pyrrolidine-1-carbonyl moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and organic synthesis, particularly through its role in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Boronic acids are known for their ability to form stable covalent bonds with various biological molecules, including sugars and amino acids. This property is crucial for their biological activity, as it allows these compounds to interact with biological pathways effectively. The pyrrolidine ring, commonly found in many natural products, contributes to the compound's diverse biological activities, including effects on the central nervous system .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antitumor Activity : Studies have shown that boronic acid derivatives can inhibit cancer cell growth. For instance, related compounds have demonstrated potent inhibition of renal cancer and leukemia cell lines, indicating a potential role in anticancer therapies .

- Enzyme Inhibition : The compound's structure allows it to act as a selective inhibitor of certain kinases. For example, modifications to similar boronic acid structures have been linked to enhanced inhibition of CLK (CDC2-like kinase) activity, suggesting that this compound could also exhibit similar properties .

Case Studies and Research Findings

Several studies have explored the biological implications of boronic acids, including this compound:

- In Vitro Studies : A study on boronic acid-containing compounds revealed their effectiveness against various cancer cell lines. Specifically, the lead candidates exhibited dose-dependent inhibition of cell growth in renal cancer models .

- Structure-Activity Relationship (SAR) : Research has focused on how modifications to the boronic acid structure affect biological activity. For instance, the introduction of different substituents on the phenyl ring has been shown to enhance or diminish inhibitory effects on specific kinases .

Chemical Reactions and Applications

This compound is primarily utilized in synthetic organic chemistry:

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds by coupling with aryl or vinyl halides in the presence of a palladium catalyst. |

| Protodeboronation | Involves the removal of the boronic acid group under acidic conditions or catalytic hydrogenation. |

常见问题

Q. Basic

- NMR spectroscopy : Monitor characteristic peaks for the pyrrolidine carbonyl group (δ ~165-175 ppm in ¹³C NMR) and aromatic protons (δ ~7.2-8.2 ppm in ¹H NMR). Time-dependent NMR studies can track boronic acid stability under varying pH .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C₁₁H₁₃BClNO₃, exact mass 253.49 g/mol) and isotopic patterns .

- HPLC/LC-MS : Detect impurities (e.g., residual boronic acid derivatives) at ppm levels using methods validated per ICH guidelines .

What are the key factors affecting boronate ester formation with this compound?

Q. Advanced

- pH-dependent reactivity : The neutral trigonal boronic acid form (favored at neutral pH) reacts with diols via nucleophilic addition, while the anionic tetrahedral boronate (high pH) may follow SN2-like pathways .

- Ortho-substituent effects : The pyrrolidine-1-carbonyl group lowers the pKa of the boronic acid, enhancing reactivity with polyols (e.g., glucose) under physiological conditions .

- Competing pathways : Kinetic studies using alizarin Red S (ARS) as a model diol reveal dual reaction mechanisms, necessitating pH-controlled conditions for selective esterification .

How can researchers detect and quantify trace impurities in this compound?

Q. Advanced

- LC-MS/MS : Develop a method with a limit of detection (LOD) <1 ppm for carboxy-phenyl boronic acid derivatives, using reverse-phase C18 columns and MRM (multiple reaction monitoring) transitions .

- Validation parameters : Include linearity (R² >0.99), accuracy (90-110% recovery), and robustness against pH/temperature variations .

What stimuli-responsive applications leverage this compound’s boronic acid moiety?

Q. Advanced

- H₂O₂-triggered release : The boronic acid group undergoes oxidative cleavage in the presence of H₂O₂, releasing active agents (e.g., DNA minor groove binders). Monitor via UV-vis (λmax shift from 400 nm to 450 nm) and fluorescence quenching .

- Glucose-sensitive hydrogels : Incorporate into polymers for insulin delivery systems. The boronic acid-diol complex dissociates at high glucose concentrations, enabling controlled drug release .

How does the pyrrolidine-1-carbonyl substituent influence binding thermodynamics?

Q. Advanced

- Electron-withdrawing effect : The carbonyl group reduces boronic acid pKa (~8.5 vs. ~9.5 for unsubstituted phenylboronic acid), facilitating diol binding at neutral pH .

- Steric hindrance : The bulky pyrrolidine group may limit access to large diols (e.g., polysaccharides), necessitating molecular dynamics simulations to optimize ligand design .

What analytical challenges arise in studying this compound’s reactivity?

Q. Advanced

- Air/moisture sensitivity : Store at 0–6°C under argon to prevent boronic acid oxidation to phenol derivatives .

- Competing side reactions : Use 2D conductance mapping (STM break-junction techniques) to study single-molecule oxidative coupling pathways under electric potentials .

How is this compound applied in targeted drug delivery systems?

Q. Advanced

- Prodrug activation : Conjugate with therapeutic agents (e.g., cytotoxins) via boronate esters, which hydrolyze in tumor microenvironments (elevated H₂O₂ or glucose) .

- In vivo formulation : Optimize solubility using animal-compatible co-solvents (e.g., PEG-400) and validate pharmacokinetics via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。